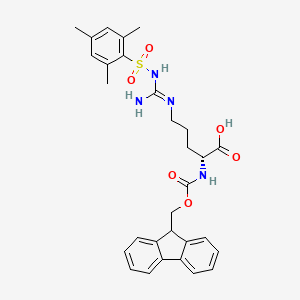

Fmoc-D-Arg(Mts)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMUQIZIPLJEHW-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Fmoc-D-Arg(Mts)-OH in Advanced Peptide Synthesis

[1][2][3]

Executive Summary

This compound is a specialized amino acid building block used in Solid Phase Peptide Synthesis (SPPS).[1][2][3] While the standard for Arginine protection in Fmoc chemistry is the acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, the Mts (Mesitylene-2-sulfonyl) group offers a distinct stability profile.[1][2][3]

This guide addresses a critical technical nuance: Mts is significantly more stable to Trifluoroacetic Acid (TFA) than Pbf. Consequently, it is often employed when the Arginine side chain must remain protected during resin cleavage (e.g., fragment condensation strategies) or requires stronger acidolytic conditions (TFMSA or HF) for removal.[3]

Part 1: Chemical Identity & Structural Logic[3]

The Molecule[4][5][6]

-

Chemical Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-omega-(mesitylene-2-sulfonyl)-D-arginine[1][2][3]

-

CAS Number: 187618-60-6 (Generic for Fmoc-D-Arg(Pbf)-OH is often cited; ensure specificity for Mts variant).[1][2][3]

-

Molecular Weight: ~594.7 g/mol (varies slightly by salt form).[3]

Structural Components & Function

| Component | Function | Chemical Logic |

| Fmoc | N | Base-labile (20% Piperidine).[1][2][3][4] Allows for orthogonal deprotection relative to the side chain.[4] |

| D-Arg | Stereochemistry | The D-enantiomer confers resistance to enzymatic degradation (proteolysis), extending the in vivo half-life of therapeutic peptides.[1][2][3] |

| Mts | Side-Chain Protection | 2,4,6-trimethylbenzenesulfonyl .[1][2][3] Protects the guanidino group from acylation. Unlike Pbf, it lacks the electron-donating oxygen of the dihydrobenzofuran ring, making it more resistant to acid . |

Part 2: The Mts Advantage (Stability Profile)

The choice of Mts over Pbf is rarely accidental. It is a strategic decision based on the acid-lability hierarchy.

Acidolysis Hierarchy

The stability of sulfonyl-based arginine protecting groups follows this order (from most labile to most stable):

-

Pbf: Cleaved by 95% TFA in 1–2 hours.

-

Mts: Stable to 95% TFA for extended periods. Requires TFMSA (Trifluoromethanesulfonic acid) or HF (Hydrofluoric acid) for efficient removal.[1][2][3]

Strategic Applications

-

Fragment Condensation: If you need to cleave a peptide segment from a hyper-acid-labile resin (like 2-Chlorotrityl Chloride) using 1% TFA/DCM, the Mts group will remain perfectly intact, protecting the Arginine during subsequent purification and coupling of the fragment.[2]

-

Prevention of Side Reactions: Mts avoids the formation of specific sulfonated byproducts sometimes seen with Pmc/Pbf during the cleavage of Tryptophan-rich peptides, although Pbf is generally preferred for Trp-containing sequences today.[2]

Part 3: Experimental Protocols

Coupling (SPPS)

This compound couples more slowly than hydrophobic residues due to the steric bulk of the sulfonyl group.[1][2][3]

-

Activation: Use HATU/HOAt or DIC/Oxyma Pure .[3]

-

Stoichiometry: 4-5 equivalents relative to resin loading.[1][2][3]

-

Time: Double coupling (2 x 45 min) is recommended to prevent deletion sequences.

-

Monitoring: Kaiser test may be false-negative due to steric hindrance; Chloranil test is more reliable for secondary amines, but standard Kaiser is acceptable for primary amines.[2][3]

The Critical Step: Cleavage & Deprotection

WARNING: If you treat this compound peptides with standard Reagent K (TFA/Phenol/Water/Thioanisole/EDT) for 2 hours, the Mts group will NOT be removed. You will isolate the peptide with the Arginine side chain still protected.[1][2][3]

Protocol A: Removal of Mts (TFMSA Method)

To remove the Mts group without using hazardous HF gas, use the Low-High TFMSA method.

Reagents:

Step-by-Step Workflow:

-

Scavenger Mix: In a round-bottom flask, add the resin. Add a mixture of TFA/DMS/m-Cresol (10:3:1 v/v).

-

Activation: Cool to 0°C (Ice bath).

-

Acid Addition: Slowly add TFMSA (10% of total volume) dropwise.

-

Example: For 10 mL total: 1 mL TFMSA + 9 mL Scavenger Mix.[3]

-

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 90-120 minutes.

-

Precipitation: Filter the resin.[6] Precipitate the filtrate in cold Diethyl Ether.

Protocol B: Retention of Mts (Fragment Strategy)

To cleave the peptide from the resin while keeping Mts intact (e.g., using 2-CTC resin):

-

Cocktail: 1% TFA in DCM.

-

Execution: Treat resin for 10 x 2 minutes. Filter immediately into a flask containing 10% Pyridine/Methanol to neutralize the acid.

-

Result: Protected peptide fragment [Fmoc-Peptide(Mts)-OH].

Part 4: Visualization of Workflows

Decision Matrix: Selecting the Right Protocol

The following diagram illustrates the decision process for handling this compound based on the desired outcome.

Caption: Workflow decision tree emphasizing the stability of Mts against standard TFA cleavage.

Part 5: Troubleshooting & Quality Control

| Issue | Cause | Solution |

| Incomplete Coupling | Steric hindrance of the sulfonyl group.[1][2][3] | Use microwave-assisted coupling (50°C, 5 min) or double coupling with HATU. |

| Mts Adducts | Re-attachment of the sulfonyl group to Trp or Tyr. | Crucial: Use Thioanisole as a scavenger.[3][7] Ensure TFMSA/HF cleavage is performed at 0°C initially.[3][5] |

| Racemization | Conversion of D-Arg to L-Arg. | Avoid high temperatures (>50°C) during coupling.[3] Use Collidine or TMP instead of DIPEA if racemization is detected. |

| Incomplete Removal | Using standard TFA cocktails. | Switch to the TFMSA protocol described in Section 3.2. |

References

-

Fields, G. B., & Noble, R. L. (1990).[3] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][2][3][4] International Journal of Peptide and Protein Research.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[2][3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[3]

-

Merck/Sigma-Aldrich. (n.d.).[1][2][3] Cleavage and Deprotection Protocols for Fmoc SPPS. Retrieved from Sigma-Aldrich Technical Library.[2][3]

-

BenchChem. (2025).[3][5] Comparative Guide to Arginine Protecting Groups.

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-{N'-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido}pentanoic acid | C34H40N4O7S | CID 46737258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

Fmoc-D-Arg(Mts)-OH chemical structure

Title: Fmoc-D-Arg(Mts)-OH: Structural Anatomy, Synthesis Protocols, and High-Stringency Cleavage Strategies[1]

Executive Summary

This compound is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS).[1] While the Fmoc group allows for standard base-labile chain elongation, the Mts (Mesitylene-2-sulfonyl) side-chain protection distinguishes this molecule from the more common Pbf or Pmc derivatives.[1]

Critical Technical Alert: The Mts group is significantly more acid-stable than Pbf. Standard TFA cleavage cocktails (e.g., Reagent K) are often insufficient for complete deprotection, potentially leading to deletion sequences or arginine-modified byproducts.[2] This guide details the specific high-stringency cleavage protocols (TFMSA or TMSBr) required to successfully utilize this building block.

Part 1: Structural Anatomy & Chemical Properties[1]

The molecule consists of three distinct functional zones, each governing a specific phase of the synthetic lifecycle.

| Component | Chemical Name | Function | Lability/Reactivity |

| N-Terminus | Fmoc (9-Fluorenylmethoxycarbonyl) | Protects the | Base Labile: Removed by 20% Piperidine in DMF. |

| Core | D-Arginine | The D-enantiomer of the semi-essential amino acid. | Stereochemically Active: Induces |

| Side Chain | Mts (Mesitylene-2-sulfonyl) | Protects the guanidino group from acylation.[1][4] | Acid Resistant: Requires strong acid (TFMSA/HF) or extended TFA/TMSBr treatment.[1] |

Structural Visualization

The following diagram illustrates the connectivity and the specific protecting group architecture.

Figure 1: Structural connectivity of this compound.[1] Note the Mts group on the side chain, which dictates the harsh cleavage requirements.

Part 2: The Mts Advantage & Stability Hierarchy

Why use Mts when Pbf is available?

-

Cost & Availability: Mts derivatives are often more accessible for D-amino acids or bulk scale-up.[1]

-

Orthogonal Stability: In complex fragment condensation strategies, Mts can survive mild acid treatments (e.g., 1% TFA for trityl removal) that might partially degrade Pbf/Pmc protection.

-

Prevention of Sulfonation: Mts is less prone to certain side reactions (like

-lactam formation) compared to Pmc, though Pbf is generally superior in this regard.

Acid Sensitivity Hierarchy (Most to Least Labile):

-

Pbf: Cleaves in 95% TFA (1–2 hours).

-

Mts: Resistant to 95% TFA. Requires TFMSA (Trifluoromethanesulfonic acid) or TMSBr (Trimethylsilyl bromide).[1]

Part 3: Synthesis Protocol (Coupling)

The coupling of this compound follows standard Fmoc SPPS cycles.[1] However, D-amino acids are prone to racemization if over-activated.[1]

Reagents:

-

Activator: HATU or HBTU (0.95 eq relative to AA).[1]

-

Base: DIPEA (2.0 eq) or Collidine (for lower racemization risk).[1]

-

Solvent: DMF or NMP.

Step-by-Step Coupling Workflow:

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Fmoc Removal: Treat with 20% Piperidine/DMF (2

10 min). Wash -

Activation: Dissolve this compound (3-5 eq) and HATU (2.9-4.9 eq) in DMF. Add DIPEA immediately before adding to resin.

-

Note: Pre-activation time should not exceed 2 minutes to minimize racemization.

-

-

Coupling: Shake at room temperature for 45–60 minutes.

-

Monitoring: Verify coupling via Kaiser Test (if N-term is primary amine) or Chloranil Test.[1]

Part 4: High-Stringency Cleavage & Deprotection

This is the most critical section. Using a standard "Reagent K" cocktail will likely result in the retention of the Mts group. You must use a "Hard Acid" cocktail.

Method A: The TFMSA Protocol (Recommended)

TFMSA is a superacid capable of cleaving Mts and Tosyl groups.

Cocktail Composition (per 100 mg resin):

-

TFA: 10 mL (Solvent/Acid)

-

Thioanisole: 1 mL (Critical Scavenger for Mts cations)[1]

-

EDT (Ethanedithiol): 0.5 mL (Scavenger)

-

TFMSA: 1 mL (Strong Acid)[1]

Protocol:

-

Preparation: Place dry peptide-resin in a round-bottom flask.

-

TFA Addition: Add TFA and cool the mixture to 0°C (Ice bath).

-

Acid Activation: Add TFMSA dropwise (Exothermic!).

-

Reaction: Stir at 0°C for 15 mins, then warm to Room Temperature. Stir for 90–120 minutes .

-

Precipitation: Filter resin.[6] Add filtrate dropwise into cold Diethyl Ether to precipitate the peptide.

Method B: The TMSBr Protocol (Alternative)

Trimethylsilyl bromide (TMSBr) acts as a hard Lewis acid, accelerating the removal of sulfonyl groups.

Cocktail:

Protocol:

-

Cool TFA/Scavenger mix to 0°C.

-

Add resin.[6][8] React for 60 minutes at 0°C, then 60 minutes at Room Temp.

Cleavage Decision Logic

Figure 2: Decision tree for selecting the appropriate cleavage cocktail based on Arginine protection.

References

-

ChemPep. Fmoc-D-Arg(Pbf)-OH Structure and Properties. (Comparison of Arginine derivatives).

-

Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis: Cleavage and Deprotection Protocols.[1] (Detailed data on Mtr/Mts cleavage kinetics).

-

BenchChem. Comparative Guide to Alternative Protecting Groups for Arginine. (Analysis of Mts vs Tos vs Pbf stability). [1]

-

Aapptec. Fmoc-Arg(Mtr)-OH and Mts Cleavage Notes. (Protocols for handling stable sulfonyl groups).[1]

-

National Institutes of Health (PMC). Revisiting NO2 and Sulfonyl Protecting Groups in SPPS. (Mechanistic review of Arginine deprotection).

Sources

- 1. peptide.com [peptide.com]

- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 3. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-D-Arg(Mts)-OH: Physicochemical Properties and Applications in Solid-Phase Peptide Synthesis

This guide provides an in-depth technical overview of Nα-Fmoc-D-arginine(Mts)-OH (Fmoc-D-Arg(Mts)-OH), a critical building block for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). We will delve into its core physicochemical properties, the strategic role of its constituent protecting groups, and provide a detailed, field-proven protocol for its effective incorporation into synthetic peptides.

Introduction: The Strategic Importance of this compound

This compound is a pseudopeptide derivative of the amino acid arginine, specifically the D-enantiomer, which is not naturally found in proteins. Its utility in peptide chemistry stems from the unique combination of three key chemical moieties: the fluorenylmethyloxycarbonyl (Fmoc) group, the D-arginine core, and the mesitylene-2-sulfonyl (Mts) side-chain protecting group.

The incorporation of a D-amino acid, such as D-arginine, is a common strategy in medicinal chemistry to enhance the enzymatic stability of peptide-based therapeutics. Peptides constructed from D-amino acids are less susceptible to degradation by proteases, which typically exhibit high specificity for L-amino acids. This increased stability can lead to improved pharmacokinetic profiles and therapeutic efficacy.

The guanidinium side chain of arginine is highly basic and nucleophilic, necessitating robust protection during peptide synthesis to prevent unwanted side reactions. The Mts group serves this purpose, offering a balance of stability and controlled cleavage under specific acidic conditions. The Fmoc group provides temporary protection of the α-amino group, allowing for the sequential and controlled elongation of the peptide chain.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application. The table below summarizes its key characteristics.

| Property | Value | Source |

| Molecular Weight | 578.7 g/mol | [1] |

| Molecular Formula | C₃₀H₃₄N₄O₇S | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO | [2] |

| Purity | Typically ≥98% |

The Chemistry of Protection: A Closer Look at Fmoc and Mts

The successful synthesis of peptides relies on an orthogonal protection strategy, where different protecting groups can be removed under distinct chemical conditions without affecting others. This compound is a prime example of this principle in action.

The Fmoc Group: Temporary α-Amino Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino functionality of the amino acid.[3] Its key features include:

-

Stability: The Fmoc group is stable under the acidic conditions used for the cleavage of many side-chain protecting groups.[2]

-

Mild Cleavage: It is readily removed by treatment with a mild base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][4] This allows for the selective deprotection of the N-terminus at each coupling cycle.[4]

-

Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance, enabling real-time monitoring of the deprotection step.[3]

The Mts Group: Side-Chain Protection of Arginine

The mesitylene-2-sulfonyl (Mts) group is an acid-labile protecting group for the guanidino function of the arginine side chain. The selection of the appropriate arginine protecting group is critical to prevent side reactions and ensure high purity of the final peptide. The Mts group offers a compelling balance of properties:

-

Acid Lability: The Mts group is more labile than the tosyl (Tos) group, allowing for deprotection under somewhat milder acidic conditions.[5] It is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, often containing trifluoroacetic acid (TFA).

-

Prevention of Side Reactions: The bulky Mts group effectively shields the highly reactive guanidino group, preventing undesirable side reactions such as acylation or cyclization during peptide synthesis. One of the most significant side reactions during arginine incorporation is the formation of a δ-lactam, which consumes the activated amino acid.[1] While no protecting group completely eliminates this, the choice of protecting group can influence its extent.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with this compound

The following is a generalized yet detailed protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based SPPS. This protocol is a self-validating system, with checkpoints to ensure the completion of each step.

Materials and Reagents

-

This compound

-

SPPS resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, HCTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Cold diethyl ether

-

Kaiser test kit (for monitoring coupling completion)

SPPS Workflow Diagram

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Step-by-Step Methodology

-

Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve 3-4 equivalents of this compound and 3-4 equivalents of a coupling agent (e.g., HBTU) in DMF.

-

Add 6-8 equivalents of DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and perform a Kaiser test.

-

A negative Kaiser test (beads remain yellow) indicates a complete coupling reaction.

-

If the Kaiser test is positive (beads turn blue), the coupling is incomplete. In this case, drain the reaction solution and repeat the coupling step with a freshly prepared activated amino acid solution.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.

-

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.

-

Add a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the dried resin. The presence of a scavenger like triisopropylsilane (TIS) is crucial to prevent side reactions.

-

Agitate the mixture for 2-4 hours at room temperature. The cleavage of the Mts group can be slower than for more labile groups like Pbf, especially in peptides with multiple arginine residues, and may require extended reaction times.[6]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Analytical Characterization

The purity and identity of the synthesized peptide should be confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude peptide and to purify it to the desired level.[7]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide, thereby verifying the correct incorporation of all amino acids.[7]

Conclusion

This compound is a valuable and versatile building block in the synthesis of modified peptides. Its D-configuration confers enzymatic stability, while the Mts protecting group provides robust protection of the arginine side chain with reliable cleavage under standard acidic conditions. A thorough understanding of its properties and the implementation of a validated SPPS protocol, as outlined in this guide, are essential for the successful synthesis of high-purity, arginine-containing peptides for research and drug development applications.

References

-

Góngora-Benítez, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-D-Lys(Mtt)-OH: Understanding its Properties and Applications in Peptide Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthetic pathway for the preparation of Fmoc-Arg(MIS)-OH. Retrieved from [Link]

- Google Patents. (n.d.). WO2007077112A1 - Methods for the synthesis of arginine-containing peptides.

-

Advent Chembio. (n.d.). High-Purity Fmoc-Arg(Pbf)-Ol for Peptide Synthesis. Retrieved from [Link]

-

Collins, J. M., & Leadbeater, N. E. (2014). Advances in Fmoc solid-phase peptide synthesis. Organic & Biomolecular Chemistry, 12(11), 1722-1735. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

ResearchGate. (2022). Do I need to protect Fmoc-Arg in solid phase peptide synthesis ?. Retrieved from [Link]

- Google Patents. (n.d.). WO2019234108A1 - Methods for the synthesis of arginine-containing peptides.

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Proteomic Analysis Reveals Diverse Classes of Arginine Methylproteins in Mitochondria of Trypanosomes. Retrieved from [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). WO2005057221A1 - Mass spectrometry of arginine-containing peptides.

-

ACS Publications. (n.d.). Detection of Arginine Dimethylated Peptides by Parallel Precursor Ion Scanning Mass Spectrometry in Positive Ion Mode. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. Retrieved from [Link]

-

RSC Publishing. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Immunoaffinity Enrichment and Mass Spectrometry Analysis of Protein Methylation. Retrieved from [Link]

Sources

- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2007077112A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 7. resolvemass.ca [resolvemass.ca]

Technical Whitepaper: Fmoc-D-Arg(Mts)-OH in Peptidomimetics

Executive Summary

The incorporation of D-arginine into peptide sequences is a critical strategy for enhancing proteolytic stability and altering the pharmacokinetic profile of therapeutic candidates.[1][2][3] While the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is the current industry standard for Fmoc Solid Phase Peptide Synthesis (SPPS), the Mts (Mesitylene-2-sulfonyl) group remains a vital tool for specific "hard" syntheses.

This guide addresses the technical specifications of Fmoc-D-Arg(Mts)-OH , a building block chosen when specific acid-stability profiles are required that differ from the hyper-acid-labile Pbf group.[1] This document provides the chemical identity (addressing the CAS availability), a self-validating synthesis protocol, and the requisite cleavage conditions, which differ significantly from standard protocols.

Part 1: Chemical Identity & Physical Properties[2][3]

The "Ghost" CAS Number and Stereochemistry

Researchers often encounter difficulty locating a specific CAS number for This compound .[1] This is because the L-isomer is the historical standard, and the D-isomer is frequently treated as a custom-synthesis derivative or referenced by the L-isomer's registry with a stereochemical note.

-

L-Isomer CAS (Reference): 88743-97-9 (Fmoc-Arg(Mts)-OH)[1][4]

-

D-Isomer Status: Commercially variable; often custom synthesized.[1][3]

-

Modern Alternative CAS: 187618-60-6 (Fmoc-D-Arg(Pbf)-OH)[1][2]

Physicochemical Specifications

The following data applies to the target molecule this compound based on the stoichiometry of the protecting groups.

| Property | Specification |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-N-g-(mesitylene-2-sulfonyl)-D-arginine |

| Molecular Formula | C₃₀H₃₄N₄O₆S |

| Molecular Weight | ~578.68 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |

| Purity Requirement | >98% (HPLC), <0.5% D-enantiomer (if L-target) or L-enantiomer (if D-target) |

Part 2: The Mts Advantage (Mechanism & Logic)

Why use Mts over Pbf?

In standard SPPS, Pbf is preferred because it cleaves rapidly (30–60 mins) in 95% TFA.[3] However, Mts offers a distinct stability profile:[3][5]

-

Reduced Acid Sensitivity: Mts is more stable to TFA than Pbf.[1][3] This is advantageous during fragment condensation or when synthesizing protected peptide fragments where the side chain must remain intact while the resin linkage is cleaved (if using a hyper-acid-labile linker like 2-Chlorotrityl).

-

Prevention of Sulfonation: Pbf cleavage generates highly reactive sulfonyl cations that can alkylate Tryptophan (Trp) residues.[1][3] While Mts also generates cations, the specific cleavage conditions (often requiring TFMSA) allow for different scavenger cocktails that can better protect sensitive residues in specific sequences.[1][3]

Part 3: Synthesis & Experimental Protocols

Since this compound is not always in stock, researchers must often synthesize it from the core amino acid or validate the cleavage of the final peptide rigorously.

Synthesis of the Building Block (Self-Validating Protocol)

If the specific D-isomer is unavailable, it can be synthesized from Fmoc-D-Arg-OH.[1]

Reagents: Fmoc-D-Arg-OH, Mesitylenesulfonyl chloride (Mts-Cl), NaOH, Acetone.[1]

-

Dissolution: Dissolve Fmoc-D-Arg-OH (1 eq) in Acetone/Water (1:1).

-

Basification: Adjust pH to ~11–12 using 4N NaOH. Critical: Maintain low temperature (0°C) to prevent Fmoc cleavage.[3]

-

Acylation: Dropwise add Mts-Cl (1.2 eq) in acetone while maintaining pH 11 with NaOH.

-

Monitoring: Reaction is complete when Mts-Cl is consumed (TLC/HPLC).

-

Workup: Acidify to pH 3 with HCl. Extract into Ethyl Acetate.[3] Wash with brine, dry over MgSO₄, and concentrate.[3]

Solid Phase Coupling

-

Activator: HBTU/HOBt or DIC/Oxyma.[3]

-

Base: DIEA (Diisopropylethylamine).[3]

-

Stoichiometry: 3-4 equivalents relative to resin loading.[3]

-

Coupling Time: 60 minutes (Standard). Mts does not sterically hinder the α-amine significantly more than Pbf.[3]

The Critical Step: Cleavage & Deprotection

WARNING: Standard "Reagent K" or 95% TFA cocktails used for Pbf are insufficient for complete Mts removal within standard timeframes.[1][3] Mts requires high acidity or strong reducing power.[3]

Protocol A: The TFMSA Method (Recommended for Mts)

Trifluoromethanesulfonic acid (TFMSA) is required to fully cleave Mts efficiently.[1][3]

-

Cocktail Preparation:

-

Procedure:

-

Precipitation: Pour into ice-cold diethyl ether.

Protocol B: Extended TFA (Alternative)

If TFMSA is too harsh for other residues (e.g., glycosylated peptides), use:

-

Time: 4–8 hours (Monitor via HPLC). Note: Incomplete deprotection is common; look for +182 Da mass shifts.[3]

Part 4: Visualization of Workflows

Diagram 1: Synthesis and Cleavage Logic

This diagram illustrates the pathway from the raw D-amino acid to the final deprotected peptide, highlighting the critical divergence in cleavage conditions compared to Pbf.[3]

Caption: Workflow for synthesis and specific cleavage requirements of Mts-protected Arginine.

Diagram 2: Scavenger Mechanism (Thioanisole)

Why Thioanisole is non-negotiable for Mts cleavage.

Caption: Thioanisole acts as a "lightning rod" to trap the reactive Mts cation, preventing Trp modification.

Part 5: Quality Control & Troubleshooting

When validating the synthesis of peptides containing this compound, look for these specific markers:

-

Mass Shift (+182 Da): If the Mts group is not removed, your MS will show peaks at

.[1][3] This indicates insufficient acid strength or cleavage time.[3] -

Racemization: D-Arg is prone to racemization to L-Arg during activation if temperatures exceed room temperature or if pre-activation times are long.[1][3] Use Oxyma Pure instead of HOBt to minimize this risk.[3]

References

-

National Institutes of Health (NIH). (2020).[3] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2016).[3] Amino Acid-Protecting Groups Review. Retrieved from [Link]

Sources

Technical Monograph: Fmoc-D-Arg(Mts)-OH in Peptidomimetics

This technical guide details the properties, strategic application, and specific handling requirements of Fmoc-D-Arg(Mts)-OH .

Editorial Note: Unlike the ubiquitous Fmoc-D-Arg(Pbf)-OH, the Mts (Mesitylene-2-sulfonyl) derivative represents a specialized "high-stability" class of reagents. This guide is structured to address the critical distinction in cleavage protocols required for Mts, preventing the common failure mode where researchers attempt standard TFA deprotection and fail to remove the sulfonyl group.

Part 1: Chemical Identity & Structural Logic

This compound is a protected amino acid building block used in Solid Phase Peptide Synthesis (SPPS). It combines the base-labile Fmoc group for N-terminal protection with the acid-stable Mts group for the guanidino side chain of D-Arginine.

The Molecule at a Glance[1]

| Property | Specification |

| Full Name | N-alpha-(9-Fluorenylmethoxycarbonyl)-N-omega-(mesitylene-2-sulfonyl)-D-arginine |

| Molecular Formula | C₃₀H₃₄N₄O₆S |

| Molecular Weight | ~578.7 g/mol |

| Stereochemistry | D-Enantiomer (Induces β-turns; confers protease resistance) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, NMP, DMSO; sparingly soluble in DCM |

| CAS Number | Note: Often custom synthesized.[1][2][3][4][5] Refer to L-isomer [98930-01-9] for analog data. |

The "Stability Ladder" Logic

The choice of Mts over the standard Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is a deliberate decision to increase side-chain stability. The Mts group is significantly more resistant to acidolysis than Pbf or Pmc.

Acid Sensitivity Hierarchy (Most Labile to Most Stable):

-

Pbf: Cleaves in 95% TFA (Standard).

-

Pmc: Cleaves in 95% TFA (Slower, prone to Trp alkylation).

-

Mtr: Requires long TFA exposure or high temperature.

-

Mts: Stable to standard 95% TFA. Requires TFMSA or HF.

-

Tos: Requires HF (Boc chemistry standard).

Part 2: Strategic Utility & The "Safety Catch"

Why use this compound if it is hard to remove?

Application 1: Fragment Condensation

In convergent peptide synthesis, researchers synthesize small peptide fragments on hyper-acid-labile resins (e.g., 2-Chlorotrityl Chloride resin).

-

The Goal: Cleave the peptide from the resin without deprotecting the side chains.[6]

-

The Mts Role: Treatment with 1% TFA/DCM cleaves the resin linker but leaves the Mts group intact on the Arginine. This allows the protected fragment to be purified and coupled to another fragment without side-chain interference.

Application 2: Prevention of Sulfonylation

The cleavage of Pbf/Pmc generates highly reactive sulfonyl cations that can alkylate Tryptophan (Trp) residues. While Mts is harder to remove, the carbocation generated during TFMSA cleavage is chemically distinct and, under specific scavenging conditions, can offer a cleaner profile for Trp-rich sequences where Pbf fails.

Part 3: Experimental Protocols

Coupling Protocol (SPPS)

This compound couples efficiently using standard carbodiimide or onium salt activation.

-

Reagents: DIC/Oxyma Pure or HBTU/DIEA.

-

Stoichiometry: 3-5 equivalents relative to resin loading.

-

Racemization Warning: D-Arginine is prone to racemization (conversion back to L or mixed stereochemistry) during activation.

-

Mitigation: Use Oxyma Pure instead of HOBt. Keep activation times < 60 minutes.

-

The Critical Step: Deprotection & Cleavage

WARNING: Standard cleavage cocktails (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT) will NOT quantitatively remove the Mts group. You will isolate the peptide with the mass +182 Da (Mts adduct).

Method A: Global Deprotection (TFMSA Cocktail)

To remove Mts in an Fmoc strategy, you must use Trifluoromethanesulfonic Acid (TFMSA).

Protocol:

-

Resin Preparation: Wash peptidyl-resin with DCM and dry under nitrogen.

-

The Cocktail (Low-High Acidity Strategy):

-

Mixture: TFA / TFMSA / Thioanisole / EDT (80 : 10 : 5 : 5).

-

Note: TFMSA is a superacid. Handle with extreme caution in a fume hood.

-

-

Reaction:

-

Add cocktail to resin at 0°C (ice bath).

-

Stir for 60–90 minutes. Allow to slowly warm to room temperature only if monitoring shows incomplete cleavage.

-

-

Precipitation: Filter resin and precipitate filtrate into cold Diethyl Ether.

Method B: "Safety Catch" Cleavage (Fragment Synthesis)

Use this if you intend to keep the Arginine protected.

Protocol:

-

Resin: Must be 2-Chlorotrityl (2-CTC) or Sieber Amide.

-

Cocktail: 1% TFA in DCM (v/v).

-

Reaction: Treat resin with 1% TFA for 2 mins x 10 cycles. Filter into a flask containing 5% Pyridine in Methanol (to neutralize acid immediately).

-

Result: Fmoc-Peptide-OH (or H-Peptide-OH) with Arg(Mts) intact.

Part 4: Visualization of Workflows

Decision Logic for Arginine Protection

This diagram illustrates when to select Mts over the standard Pbf group.

Caption: Decision matrix for selecting Mts vs. Pbf. Mts is preferred for fragment synthesis or specific stability needs.

Deprotection Pathway Mechanism

The chemical pathway differences between standard TFA cleavage and the required TFMSA cleavage for Mts.

Caption: Comparative cleavage outcomes. Standard TFA is insufficient for Mts removal; TFMSA is required.

Part 5: Quality Control & Analytics

When analyzing the crude peptide via LC-MS, use the following checkpoints to verify the status of the Mts group.

| Checkpoint | Observation | Interpretation |

| Target Mass (M) | [Calculated MW] | Successful deprotection. |

| Mass + 182.3 Da | [M + 182] | Mts Adduct. Incomplete deprotection. Increase TFMSA concentration or reaction time. |

| Mass + 266.3 Da | [M + 266] | Fmoc Retained. Incomplete N-terminal deprotection (check piperidine step). |

HPLC Note: The Mts group is hydrophobic. If retained, the peptide will show a significantly longer retention time (RT) on a C18 column compared to the fully deprotected product.

References

-

Aapptec. (n.d.).[7] Fmoc-Arg(Mtr)-OH and Mts Analogs: Technical Support Information. Retrieved from

-

BenchChem. (2025). A Comparative Guide to Alternative Protecting Groups for Arginine in Peptide Synthesis. Retrieved from

-

Sigma-Aldrich. (n.d.).[2] Fmoc Solid Phase Peptide Synthesis: Cleavage and Deprotection Protocols. Retrieved from

- Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Foundational text on Mts/Mtr/Pbf stability hierarchies).

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[3][8][9] International Journal of Peptide and Protein Research, 35(3), 161-214.

Sources

- 1. peptide.com [peptide.com]

- 2. Fmoc-D-Arg(Pbf)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chempep.com [chempep.com]

Technical Guide: Solubility, Handling, and Orthogonality of Fmoc-D-Arg(Mts)-OH

Topic: Fmoc-D-Arg(Mts)-OH Solubility & Handling Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Peptide Chemists, Drug Development Scientists

Executive Summary

This guide provides a technical analysis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-omega-(mesitylene-2-sulfonyl)-D-arginine (this compound). While Fmoc-Arg(Pbf)-OH is the industry standard for solid-phase peptide synthesis (SPPS), the Mts (Mesitylene-2-sulfonyl) protected derivative represents a specialized subclass often utilized for its enhanced stability profiles or specific orthogonality requirements.

This document details the solubility landscape of the D-enantiomer, which mirrors its L-counterpart in achiral environments but demands rigorous handling protocols to prevent aggregation and ensure complete coupling. Furthermore, it addresses the critical post-synthesis processing required for the Mts group, which differs significantly from standard Pbf/Pmc protocols.

Physicochemical Profile

| Property | Data |

| Chemical Name | This compound |

| Molecular Weight | ~578.7 g/mol (varies slightly by salt form/solvation) |

| Appearance | White to off-white crystalline powder |

| Chirality | D-Enantiomer (Right-handed); confers protease resistance |

| Protecting Group | Fmoc (Base labile); Mts (Strong-acid labile) |

| CAS Number | 88743-97-9 (Generic for L-isomer; D-isomer is specific analog) |

| Critical Attribute | Mts Stability: The Mts group is significantly more stable to Trifluoroacetic Acid (TFA) than Pbf.[1][2] |

Technical Insight: The Mts vs. Pbf Distinction

The Mts group protects the guanidino function of arginine. Unlike the highly acid-labile Pbf group (cleaved by 95% TFA in <2 hours), Mts is resistant to standard TFA cocktails. It requires strong acids (TFMSA, HF) or extended reaction times for removal. This makes this compound ideal for syntheses where the side chain must survive mild acid treatments used to modify other residues.

Solubility Landscapes

The solubility of this compound is dictated by the lipophilic Fmoc moiety and the polar, sulfonyl-masked guanidine. The data below represents operational solubility for SPPS (typically 0.2M – 0.5M).

Solvent Compatibility Matrix

| Solvent | Solubility Rating | Saturation Limit (Est.) | Usage Context |

| DMF (N,N-Dimethylformamide) | High | > 0.5 M | Standard SPPS solvent. Recommended for stock solutions.[1] |

| NMP (N-Methyl-2-pyrrolidone) | High | > 0.5 M | Preferred for minimizing aggregation in difficult sequences. |

| DMSO (Dimethyl Sulfoxide) | Very High | > 1.0 M | Use for "crash" solubility issues; caution with oxidation. |

| DCM (Dichloromethane) | Moderate/Low | < 0.1 M | Poor solubility; generally avoided for Arginine derivatives. |

| Water | Insoluble | < 0.01 mg/mL | Requires organic co-solvent (e.g., 50% Acetonitrile) for HPLC. |

| Ether / Hexane | Insoluble | N/A | Used for precipitation/purification. |

Dissolution Protocol for SPPS

Objective: Prepare a 0.5 M solution for automated synthesis.

-

Calculation: Weigh the required amount of this compound.

-

Formula: Mass (g) = Volume (L) × Concentration (mol/L) × MW ( g/mol ).

-

-

Solvent Addition: Add DMF (peptide synthesis grade, amine-free) to 80% of the final volume.

-

Agitation: Vortex for 30 seconds. The powder should disperse but may not fully dissolve immediately due to the bulk of the Mts group.

-

Sonication: Sonicate at ambient temperature (25°C) for 1–3 minutes.

-

Warning: Do not exceed 40°C to prevent premature Fmoc cleavage or side reactions.

-

-

Final Adjustment: Make up to volume with DMF. Filter through a 0.45 µm PTFE filter if using in automated fluidics to prevent particulate blockage.

Visualizing the Workflow

The following diagram illustrates the decision logic for dissolving and utilizing this compound, highlighting the critical divergence in cleavage protocols compared to standard derivatives.

Caption: Operational workflow for this compound, emphasizing solvent selection and the necessity of strong acid cleavage.

Critical Handling: The "Mts Trap"

The most common failure mode with this reagent is not solubility, but incomplete deprotection . Researchers accustomed to Pbf/Pmc derivatives often fail to remove the Mts group.

Comparison of Cleavage Conditions

| Protecting Group | Cleavage Agent | Time | Mechanism |

| Pbf / Pmc | 95% TFA / TIS / Water | 1–2 Hours | Acid-labile; fast carbocation scavenging. |

| Mts | TFMSA / TFA or HF | 1–2 Hours (TFMSA) | Requires superacid conditions to cleave the arylsulfonyl bond. |

Recommended Deprotection Protocol (TFMSA Method)

Note: This procedure assumes the peptide is still on the resin or has been cleaved from the resin but retains side-chain protection.

-

Preparation: Cool the reaction vessel to 0°C.

-

Cocktail: Prepare a mixture of TFA / Thioanisole / m-Cresol / TFMSA (Trifluoromethanesulfonic acid) in a ratio of 80 : 10 : 5 : 5 .

-

Safety: TFMSA is highly corrosive and fumes in air. Handle in a fume hood.

-

-

Reaction: Add the cocktail to the peptide-resin. Allow to react at 0°C for 1 hour, then warm to room temperature for 30–60 minutes.

-

Precipitation: Filter the resin and precipitate the filtrate into cold Diethyl Ether.

Self-Validating Solubility Experiment

To verify the solubility of a specific lot of this compound (as purity varies by supplier), use this saturation test:

-

Weigh: Place 100 mg of this compound into a 2 mL HPLC vial.

-

Titrate: Add DMF in 100 µL increments.

-

Observe: Vortex after each addition.

-

Endpoint: Record the volume where the solution becomes optically clear (no turbidity).

-

Calculation: Solubility (mg/mL) = 100 mg / Volume added (mL).

-

Pass Criteria: If solubility < 200 mg/mL (approx 0.35 M), the reagent may be wet or degraded.

-

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Gelation in DMF | Hydrogen bonding/Aggregation | Add 10% NMP or DMSO to the stock solution. |

| Incomplete Coupling | Steric hindrance of Mts group | Use double coupling (2 x 30 min) or stronger activation (HATU/HOAt). |

| Mass Spec +266 Da | Mts group not removed | The peptide has the Mts group attached. Re-treat with TFMSA cocktail. |

| Racemization | Base-catalyzed epimerization | Use collidine or TMP as bases during coupling instead of DIEA; keep coupling times short. |

References

-

Yajima, H., et al. (1978). Studies on peptides.[3][4][5][6][][8][9] LXXVI. Synthesis of the nonacosapeptide corresponding to the entire amino acid sequence of duck proinsulin C-peptide. Chemical & Pharmaceutical Bulletin. (Foundational work on Mts group stability).

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. DOI: 10.1021/cr800323s. (Comprehensive review of Arginine protection orthogonality).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fmoc-D-Arg-OH | C21H24N4O4 | CID 7018814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chempep.com [chempep.com]

Stability and storage of Fmoc-D-Arg(Mts)-OH

An In-Depth Technical Guide to the Stability and Storage of Fmoc-D-Arg(Mts)-OH for Peptide Synthesis

Abstract

This compound is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of therapeutic peptides requiring enhanced enzymatic stability. The integrity of this reagent is paramount for achieving high-purity, full-length peptide products. This guide provides a comprehensive analysis of the chemical stability of this compound, detailing its primary degradation pathways and the underlying chemical principles. We present field-proven protocols for optimal storage, handling, and quality control, designed to ensure reagent integrity from procurement to use. This document serves as an essential resource for researchers, scientists, and drug development professionals aiming to maximize the efficiency and reproducibility of their peptide synthesis workflows.

The Strategic Role of this compound in Peptide Synthesis

The Foundation: Protected Amino Acids in SPPS

Solid-phase peptide synthesis (SPPS) relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. To ensure the formation of the correct peptide sequence, the reactive functional groups of each amino acid must be temporarily masked with protecting groups.[1] The Nα-amino group is protected to prevent self-polymerization, while reactive side-chains are protected to avoid unwanted side reactions.[1] The selection of these protecting groups is governed by the principle of orthogonality, which allows for the selective removal of one type of group under specific conditions while others remain intact.[2][3]

The Fmoc/tBu Orthogonal Strategy

The most prevalent strategy in modern SPPS is the Fmoc/tBu approach. It utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups, typically derived from tert-butyl (tBu), for permanent side-chain protection.[1][4] The Fmoc group is cleaved at each cycle with a mild base, commonly piperidine, while the side-chain protecting groups and the resin linker are removed in a final, single step using a strong acid cocktail, such as trifluoroacetic acid (TFA).[2][5]

Deconstructing this compound

This reagent is a sophisticated composite of three key structural elements:

-

Fmoc Group (Nα-protection): Stable to acidic conditions used for final cleavage but readily removed by piperidine, enabling the iterative elongation of the peptide chain.[2]

-

D-Arginine Core: The non-natural D-enantiomer is incorporated to confer resistance to proteolytic degradation, a critical feature for enhancing the in-vivo half-life of peptide therapeutics.[2]

-

Mts Group (Side-Chain Protection): The Mesitylene-2-sulfonyl (Mts) group protects the highly basic and nucleophilic guanidino side-chain of arginine. The Mts group is notably robust and stable throughout the synthesis, requiring strong acidolysis for removal, which aligns with the final cleavage step of the Boc/Bzl strategy and can be adapted for Fmoc/tBu syntheses demanding high side-chain stability.[6][7]

A Comparative Overview: Mts vs. Other Arginine Protecting Groups

The choice of the arginine side-chain protecting group is a critical decision. While the Pbf group is more common in standard Fmoc-SPPS due to its high acid lability, the Mts group offers a different stability profile.[2][6]

| Protecting Group | Chemical Name | Typical Cleavage Condition | Key Characteristics |

| Mts | Mesitylene-2-sulfonyl | Strong Acid (e.g., HF, TFMSA, strong TFA cocktails) | High stability, less prone to acid-catalyzed degradation during synthesis; requires harsher final cleavage.[6][7] |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Moderate Acid (Standard 95% TFA) | Gold standard for Fmoc-SPPS; highly acid-labile, enabling mild cleavage conditions.[2][4] |

| Tos | Tosyl (p-Toluenesulfonyl) | Strong Acid (e.g., HF) | Historically significant, highly stable, but requires very harsh cleavage that can cause side reactions.[6] |

| NO₂ | Nitro | Reductive Cleavage (e.g., SnCl₂) or very strong acid | Very stable and prevents δ-lactam formation effectively, but requires non-standard, harsh cleavage methods.[8][9] |

Chemical Stability and Degradation Pathways

While this compound is a stable crystalline solid under ideal conditions, its integrity can be compromised by environmental factors and improper handling, leading to specific degradation products that can terminate or complicate peptide synthesis.[2]

Primary Degradation Pathway: δ-Lactam Formation

The most significant side reaction for arginine during the activation step of peptide coupling is an intramolecular cyclization. The nucleophilic guanidino side-chain attacks the activated C-terminal carboxyl group, forming a highly stable, unreactive six-membered δ-lactam.[8][10] This reaction is irreversible and effectively caps the growing peptide chain, terminating the synthesis. The Mts protecting group sterically and electronically deactivates the guanidino group, preventing this catastrophic side reaction.[8][10]

Figure 1: The Mts group prevents δ-lactam formation.

Secondary Degradation Pathways

-

Moisture-Induced Hydrolysis: As a powder, the material is hygroscopic. Absorbed moisture can lead to slow hydrolysis of the ester or amide bonds, though this is less common than other issues. The primary risk from moisture is facilitating other degradation reactions upon dissolution.

-

Premature Fmoc-Deprotection: The Fmoc group is sensitive to basic conditions. Storing the solid in containers with residual basic contaminants or dissolving it in aged DMF (which can contain amine impurities) can lead to the formation of Nα-unprotected amino acid, which can cause undesired side reactions during synthesis.

-

Photodegradation: Prolonged exposure to UV light can potentially degrade the fluorenyl moiety of the Fmoc group. While the solid is relatively stable, this underscores the need for storage in dark conditions.[2]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system; it is the most effective way to ensure the trustworthiness of experimental results by preserving reagent integrity.

Long-Term Storage of Solid this compound

For long-term storage, the solid powder should be maintained in a state that minimizes chemical degradation.[2][11]

Table 2: Recommended Long-Term Storage Conditions

| Parameter | Condition | Rationale |

| Temperature | -20°C ± 5°C | Reduces molecular motion and slows the rate of any potential degradation reactions.[2][12][13] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation.[14] |

| Light | Dark (Amber vials or in a box) | Prevents potential photodegradation of the Fmoc group.[2][13] |

| Container | Tightly Sealed | Prevents ingress of atmospheric moisture and contaminants.[11][14][15] |

Experimental Protocol 3.1: New Reagent Intake and Storage

-

Inspect: Upon receipt, visually inspect the container seal for integrity. The powder should be white to off-white and free-flowing.

-

Aliquot (Optional but Recommended): If purchased in bulk, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere (e.g., in a glove box). This minimizes repeated exposure of the bulk supply to the atmosphere.

-

Backfill: Before sealing for the final time, flush the vial headspace with dry argon or nitrogen.

-

Seal: Tightly cap the vial. For added protection, wrap the cap-vial interface with Parafilm®.

-

Store: Place the sealed vial in a labeled container and store it in a designated -20°C freezer.

Handling Procedures for Weighing and Use

The transition from storage to use is a critical control point where moisture contamination can easily occur.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chempep.com [chempep.com]

- 3. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. peptide.com [peptide.com]

Technical Guide: The Role of Mesitylene-2-sulfonyl (Mts) Protection in Arginine Chemistry

Executive Summary: The "Middle Ground" Utility

In the landscape of arginine side-chain protection, the Mesitylene-2-sulfonyl (Mts) group occupies a critical "middle ground" between the hyper-stable Tosyl (Tos) group and the highly acid-labile Pbf/Pmc groups used in Fmoc chemistry.[1]

While largely superseded by Pbf in standard high-throughput Fmoc SPPS, Mts remains indispensable for Boc-chemistry and solution-phase synthesis . Its primary value proposition is its cleavage profile: it is stable to TFA (allowing Boc removal) but cleavable by Trifluoromethanesulfonic acid (TFMSA) or Methanesulfonic acid (MSA), thereby avoiding the extreme hazards of anhydrous Hydrogen Fluoride (HF) required for Tosyl removal.

Chemical Basis & Rationale

Arginine presents a unique synthetic challenge due to its

Structural Mechanism

The Mts group protects the guanidine moiety via a sulfonamide bond. The sulfonyl group (

-

Reduces Nucleophilicity: It pulls electron density from the guanidino nitrogens, preventing them from attacking activated carboxylates during peptide coupling.

-

Protonation Control: It suppresses the basicity, ensuring the side chain remains uncharged during coupling steps.

The Stability/Lability Spectrum

The Mts group owes its specific cleavage properties to the three methyl groups on the benzene ring (positions 2, 4, 6).[1] These methyl groups donate electron density (inductive effect), making the arylsulfonyl bond more susceptible to acidolysis than the unsubstituted benzenesulfonyl or the Tosyl (4-methyl) group, but less susceptible than the oxygen-containing rings of Pbf/Pmc.

Figure 1: Comparative Stability Hierarchy

Comparative Analysis: Mts vs. The Field

For decision-making in protocol design, compare Mts against standard alternatives.[2]

| Feature | Tosyl (Tos) | Mesitylene-2-sulfonyl (Mts) | Pbf / Pmc |

| Primary Chemistry | Boc SPPS | Boc SPPS / Solution Phase | Fmoc SPPS |

| TFA Stability | Stable | Stable | Labile (Removed) |

| Cleavage Reagent | Anhydrous HF (High Hazard) | TFMSA or MSA (Manageable) | 95% TFA (Mild) |

| Scavenger Need | High (Anisole) | High (Thioanisole/m-Cresol) | High (Water/TIS) |

| Trp Alkylation Risk | High | Moderate (Requires Thioanisole) | Low |

| Cost | Low | Moderate | High |

Strategic Insight: Choose Mts when you are synthesizing via Boc chemistry but lack the infrastructure for safe HF cleavage, or when synthesizing solution-phase peptides where intermediate TFA stability is required.

Experimental Protocols

Synthesis of Boc-Arg(Mts)-OH

Note: While commercially available, in-house synthesis ensures freshness, which is critical for Mts derivatives.

Principle: Schotten-Baumann condensation of Mts-Cl with Z-Arg-OH, followed by catalytic hydrogenation and Boc-protection.

-

Sulfonylation: React Z-Arg-OH with Mesitylene-2-sulfonyl chloride (Mts-Cl) in acetone/water with NaOH (pH 11-12) for 3-4 hours.

-

Workup: Acidify to precipitate Z-Arg(Mts)-OH.

-

Z-Removal: Hydrogenate (

, Pd/C) in methanol to yield H-Arg(Mts)-OH. -

Boc-Protection: React with

and TEA in dioxane/water to yield Boc-Arg(Mts)-OH .

The "Yajima" Cleavage Protocol (TFMSA Method)

This is the gold-standard method for removing Mts without HF. It utilizes Trifluoromethanesulfonic acid (TFMSA) in a "Low Acidity" cocktail that minimizes side reactions.

Reagents:

-

Thioanisole (Critical Scavenger)

-

m-Cresol (Antioxidant/Scavenger)

Step-by-Step Workflow:

-

Preparation: Dry the peptide-resin (200 mg) thoroughly over

. -

Scavenger Addition: Place resin in a round-bottom flask. Add 200 µL m-Cresol and 200 µL Thioanisole .

-

Why? Thioanisole acts as a "soft" nucleophile to trap the reactive

carbocation generated during cleavage, preventing it from modifying Tryptophan or Methionine.

-

-

Acid Solvation: Add 2.0 mL TFA . Stir for 5 minutes to swell the resin.

-

Cleavage Initiation: Cool the vessel to 0°C (Ice bath). Slowly add 200-300 µL TFMSA dropwise.

-

Caution: Exothermic reaction. Fumes are corrosive.

-

-

Reaction: Stir at 0°C for 60 minutes. (Extend to 90 mins for difficult sequences).

-

Precipitation: Pour the mixture into cold diethyl ether (50 mL). The peptide precipitates; the protected species and scavengers remain in the ether.

-

Isolation: Centrifuge, wash pellet 3x with ether, and lyophilize.

Figure 2: The Cleavage & Scavenging Mechanism

Troubleshooting & Quality Control

Tryptophan Alkylation

The most common failure mode with Mts is the alkylation of Tryptophan residues by the cleaved sulfonyl cation.[1]

-

Symptom: Mass spec shows +182 Da adducts on the peptide.

-

Solution: Ensure the Thioanisole:TFMSA ratio is at least 1:1 (molar equivalent relative to Arginine content). For Trp-rich peptides, use 1,2-ethanedithiol (EDT) as an additional co-scavenger.

Incomplete Cleavage

-

Symptom: +266 Da mass shift (Mts group remains attached).

-

Solution: TFMSA is sensitive to moisture. Ensure reagents are anhydrous. If the peptide is aggregated, perform the cleavage at room temperature (after the initial 0°C addition) or extend time to 2 hours. Do not exceed 3 hours as peptide backbone degradation may occur.

Methionine Oxidation

-

Symptom: +16 Da mass shift.

-

Solution: The thioanisole in the cocktail usually reduces Met(O) back to Met. If oxidation persists, add dimethyl sulfide (DMS) to the cleavage cocktail.

References

-

Yajima, H., et al. (1978). "Studies on peptides. LXXXI. Application of the mesitylene-2-sulfonyl group for the protection of the guanidino function of arginine."[4][6][7] Chemical and Pharmaceutical Bulletin, 26(12), 3752-3757. Link

-

Fujino, M., Wakimasu, M., & Kitada, C. (1981).[8] "Further Studies on the Use of Multi-substituted Benzenesulfonyl Groups for Protection of the Guanidino Function of Arginine." Chemical and Pharmaceutical Bulletin, 29(10), 2825-2831. Link

-

Tam, J. P., et al. (1986). "Mechanisms for the removal of benzyl-based protecting groups in peptide synthesis by acidolysis." Journal of the American Chemical Society, 108(17), 5242-5251. Link

-

BenchChem. (2025).[1][9] "A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis." BenchChem Technical Guides. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. The mesitylene-2-sulphonyl group, an acidolytically removable N-protecting group for arginine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mesitylene-2-sulphonyl group, an acidolytically removable N-protecting group for arginine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of Fmoc-D-Arg(Mts)-OH in Peptide Synthesis

An In-Depth Technical Guide to the Synthesis and Application of Fmoc-D-Arg(Mts)-OH

In the landscape of modern therapeutic peptide development, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing pharmacological properties. This compound is a pivotal building block in this endeavor. It is the protected D-enantiomer of arginine, an amino acid whose highly basic and nucleophilic guanidinium side chain presents unique challenges in chemical synthesis. The use of the D-isoform provides a critical advantage by conferring resistance to enzymatic degradation, thereby extending the in vivo half-life of peptide-based drugs.

This guide provides a comprehensive technical overview of the synthesis of this compound, moving beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for methodological choices, and the practical insights essential for successful implementation in a laboratory setting. We will dissect the roles of the key protecting groups—the base-labile Nα-Fmoc group and the acid-labile side-chain Mts group—and present a validated, step-by-step synthetic protocol.

Pillar 1: The Chemistry of Orthogonal Protection in Arginine Chemistry

The successful stepwise assembly of peptides via Solid-Phase Peptide Synthesis (SPPS) hinges on an orthogonal protection strategy.[1][2] This principle ensures that the temporary Nα-amino protecting group can be removed at each cycle without disturbing the permanent protecting groups on reactive side chains or the linkage to the solid support.[2][3]

The Nα-Fmoc Group: A Base-Labile Handle

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the lynchpin of modern SPPS. Its defining feature is its stability to acidic conditions, coupled with its rapid and clean removal by a weak organic base, typically a 20% solution of piperidine in an amide solvent like N,N-dimethylformamide (DMF).[4][5][6] This base-lability allows for the selective deprotection of the N-terminus to enable the next coupling step, forming the foundation of the widely adopted Fmoc/tBu SPPS strategy.[5]

The Guanidinium Challenge: Why Arginine Demands Robust Side-Chain Protection

The side chain of arginine contains a guanidinium group, which is strongly basic (pKa ≈ 12.5) and remains protonated under most physiological conditions. During peptide synthesis, this functionality must be masked to prevent undesirable side reactions, such as:

-

Acylation: The unprotonated guanidino group can act as a nucleophile, reacting with the activated carboxyl group of the incoming amino acid.

-

Proton Abstraction: Its high basicity can interfere with base-mediated coupling and deprotection steps.

-

Lactamization: Unprotected arginine can facilitate the formation of a δ-lactam, leading to chain termination.[7][8]

The Mts (Mesitylene-2-sulfonyl) Group: A Classic Choice for Guanidinium Shielding

The mesitylene-2-sulfonyl (Mts) group is an arylsulfonyl-based protecting group developed to shield the guanidinium function.[7][9] It effectively reduces the basicity and nucleophilicity of the side chain, rendering it inert during peptide coupling.

The selection of a side-chain protecting group is a balance between stability during synthesis and the ease of removal upon completion. The Mts group is considered a "stronger" protecting group compared to more modern alternatives like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[2][7] While this imparts excellent stability throughout the synthesis, its removal requires more stringent acidic conditions, typically prolonged treatment with trifluoroacetic acid (TFA) in the presence of scavengers.[7][10]

Pillar 2: Synthesis of this compound - A Validated Workflow

The synthesis of this compound is a two-stage process starting from D-Arginine hydrochloride. First, the guanidinium side chain is protected with the Mts group. Second, the α-amino group is protected with the Fmoc group.

Caption: Overall workflow for the two-step synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear steps and rationales provided.

Step 1: Synthesis of D-Arg(Mts)-OH

Objective: To selectively protect the guanidinium side chain of D-Arginine.

| Reagents & Materials | Molar Mass ( g/mol ) | Quantity | Molar Eq. |

| D-Arginine hydrochloride | 210.66 | 21.1 g | 1.0 |

| Mesitylene-2-sulfonyl chloride (Mts-Cl) | 218.69 | 24.1 g | 1.1 |

| Sodium Hydroxide (NaOH) | 40.00 | ~12.0 g | ~3.0 |

| Dioxane | - | 200 mL | - |

| Water (deionized) | - | 200 mL | - |

| Hydrochloric Acid (HCl), conc. | - | As needed | - |

Procedure:

-

Dissolution: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve D-Arginine hydrochloride (21.1 g, 100 mmol) in 100 mL of deionized water.

-

Basification & Mts-Cl Addition: Cool the solution in an ice bath to 0-5 °C. In a separate beaker, dissolve Mts-Cl (24.1 g, 110 mmol) in 200 mL of dioxane. Begin the dropwise addition of the Mts-Cl solution to the arginine solution. Simultaneously, add a 4 M NaOH solution dropwise to maintain the reaction pH between 10.5 and 11.5. Causality: Maintaining a high pH is critical to deprotonate the guanidinium group, making it nucleophilic for the attack on the sulfonyl chloride. The ice bath controls the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up & Isolation: a. Reduce the volume of the solution by approximately half using a rotary evaporator to remove the dioxane. b. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl. A white precipitate should form. c. Stir the suspension in the ice bath for 1-2 hours to ensure complete precipitation. d. Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield D-Arg(Mts)-OH.

Step 2: Synthesis of this compound

Objective: To protect the α-amino group of the intermediate with Fmoc.

| Reagents & Materials | Molar Mass ( g/mol ) | Quantity | Molar Eq. |

| D-Arg(Mts)-OH (from Step 1) | 358.45 | 35.8 g | 1.0 |

| Fmoc-OSu | 337.36 | 35.4 g | 1.05 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 21.2 g | 2.0 |

| Acetone | - | 250 mL | - |

| Water (deionized) | - | 250 mL | - |

| Ethyl Acetate | - | As needed | - |

| Saturated NaCl solution | - | As needed | - |

Procedure:

-

Dissolution: Suspend D-Arg(Mts)-OH (35.8 g, 100 mmol) in a mixture of 250 mL acetone and 250 mL water in a 1 L flask. Add sodium carbonate (21.2 g, 200 mmol) and stir until the solid dissolves.

-

Fmocylation: Add Fmoc-OSu (35.4 g, 105 mmol) to the solution and stir vigorously at room temperature for 8-12 hours. The reaction should remain basic (pH 8-9).[11] Causality: The basic conditions deprotonate the α-amino group, activating it for nucleophilic attack on the activated ester of Fmoc-OSu.

-

Work-up & Purification: a. Remove the acetone via rotary evaporation. b. Wash the remaining aqueous layer with ethyl acetate (2 x 100 mL) to remove unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct. c. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl, which will precipitate the product as a white solid. d. Extract the product into ethyl acetate (3 x 150 mL). e. Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash chromatography to yield pure this compound.

Pillar 3: Field-Proven Insights & Practical Considerations

Comparative Analysis of Arginine Protecting Groups

The choice of protecting group for arginine is a critical decision in peptide synthesis design. While Mts is robust, other groups offer different lability profiles.

| Protecting Group | Structure Class | Cleavage Conditions | Key Advantages & Disadvantages |

| Mts | Arylsulfonyl | Strong Acid (TFA, TFMSA, HF), long reaction times | Pro: High stability. Con: Harsh deprotection can lead to side reactions, especially with sensitive residues.[7][12] |

| Mtr | Arylsulfonyl | TFA w/ scavengers (prolonged) | Pro: More labile than Mts. Con: Difficult to remove from peptides with multiple Arg residues.[2][7] |

| Pmc | Arylsulfonyl | TFA w/ scavengers (milder than Mtr) | Pro: Good lability for Fmoc-SPPS. Con: Can lead to sulfonated tryptophan byproducts.[2][7][12] |

| Pbf | Arylsulfonyl | TFA w/ scavengers (most labile) | Pro: Most commonly used in Fmoc-SPPS due to high lability.[2][13] Con: Still requires scavengers to prevent side reactions. |

| NO₂ | Nitroguanidine | Reductive cleavage (e.g., SnCl₂) | Pro: Orthogonal to acid-labile groups; prevents δ-lactam formation.[8] Con: Less common; requires different deprotection chemistry. |

Protocol: Mts Group Deprotection from a Peptidyl-Resin

Objective: To cleave the Mts group and other side-chain protecting groups while simultaneously cleaving the peptide from the resin.

Reagents:

-

Cleavage Cocktail: 90% TFA, 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole. Causality: TFA is the strong acid for cleavage. The other components are "scavengers" that trap the reactive carbocations generated during deprotection, preventing re-attachment to sensitive residues like Tryptophan or Methionine.

Procedure:

-

Place the dry peptidyl-resin in a reaction vessel.

-

Add the cleavage cocktail (approx. 10 mL per 100 mg of resin).

-

Agitate the mixture at room temperature for 4-8 hours. The longer time is necessary due to the stability of the Mts group.[10][12]

-

Monitor the cleavage by taking a small aliquot, precipitating the peptide in cold ether, and analyzing by HPLC/MS.

-

Once complete, filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate dropwise into a 10-fold excess of cold diethyl ether.

-

Centrifuge or filter to collect the peptide, wash with cold ether, and dry under vacuum.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. Synthesis and Application of Fmoc-D-Arg(Pbf) -OH_Chemicalbook [chemicalbook.com]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fmoc-D-Arg(Mts)-OH in Solid-Phase Peptide Synthesis

Introduction: Navigating the Challenges of Arginine Incorporation in SPPS